molecular formula C9H14N2O B13666150 2-(2-Ethoxypyridin-4-yl)ethanamine

2-(2-Ethoxypyridin-4-yl)ethanamine

Cat. No.: B13666150
M. Wt: 166.22 g/mol
InChI Key: ZSRUMUSORMSIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxypyridin-4-yl)ethanamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethoxy group attached to the pyridine ring at the 2-position and an ethanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxypyridin-4-yl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with ethyl alcohol in the presence of a base to form 2-ethoxypyridine. This intermediate is then reacted with ethylene diamine under appropriate conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxypyridin-4-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(2-Ethoxypyridin-4-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxypyridin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and ethanamine groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-(pyridin-4-yl)ethanamine
  • 2-(Pyridin-4-yloxy)ethanamine hydrochloride
  • 4-(2-Aminoethyl)pyridine

Uniqueness

2-(2-Ethoxypyridin-4-yl)ethanamine is unique due to the presence of both an ethoxy group and an ethanamine group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The ethoxy group can influence the compound’s solubility and reactivity, while the ethanamine group can participate in a wide range of chemical reactions.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(2-ethoxypyridin-4-yl)ethanamine

InChI

InChI=1S/C9H14N2O/c1-2-12-9-7-8(3-5-10)4-6-11-9/h4,6-7H,2-3,5,10H2,1H3

InChI Key

ZSRUMUSORMSIOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=CC(=C1)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.